7-(1,3-Dithian-2-yl)-1-methyl-1H-indole
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Overview
Description
7-(1,3-Dithian-2-yl)-1-methyl-1H-indole is an organic compound that features a unique structure combining an indole ring with a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Dithian-2-yl)-1-methyl-1H-indole typically involves the reaction of 1-methylindole with 1,3-dithiane under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Dithian-2-yl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane group, yielding the corresponding indole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(1,3-Dithian-2-yl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism by which 7-(1,3-Dithian-2-yl)-1-methyl-1H-indole exerts its effects involves interactions with various molecular targets. The dithiane moiety can act as a protecting group for carbonyl compounds, facilitating selective reactions. Additionally, the indole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler compound with similar protective properties for carbonyl groups.
1-Methylindole: Lacks the dithiane moiety but shares the indole structure.
2-(1,3-Dithian-2-yl)phenol: Another compound featuring a dithiane group attached to an aromatic ring.
Uniqueness
7-(1,3-Dithian-2-yl)-1-methyl-1H-indole is unique due to the combination of the indole and dithiane moieties, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and potential pharmaceutical applications .
Properties
CAS No. |
69504-57-0 |
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Molecular Formula |
C13H15NS2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
7-(1,3-dithian-2-yl)-1-methylindole |
InChI |
InChI=1S/C13H15NS2/c1-14-7-6-10-4-2-5-11(12(10)14)13-15-8-3-9-16-13/h2,4-7,13H,3,8-9H2,1H3 |
InChI Key |
FBTBIRHZVMNLMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C3SCCCS3 |
Origin of Product |
United States |
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